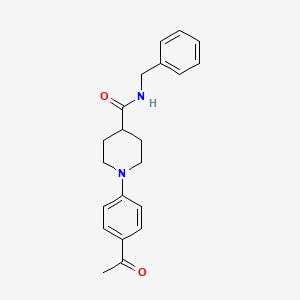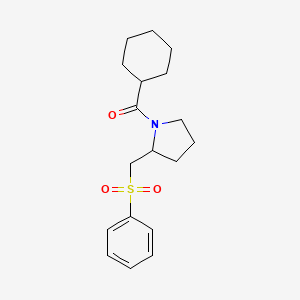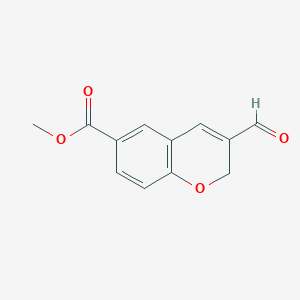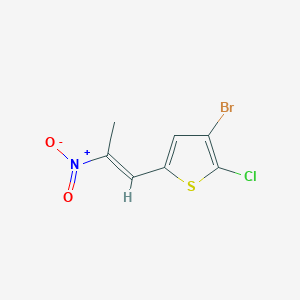![molecular formula C21H17NO3S B2504705 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide CAS No. 2097932-22-2](/img/structure/B2504705.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues. The synthesis process demonstrates the potential for creating a diverse range of furan-2-carboxamide derivatives, which could include the target molecule "N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide" .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives has been extensively studied. For instance, the crystal structure of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) was determined using single-crystal X-ray diffraction, revealing a triclinic form with specific bond angles and lengths. The study also included density functional theory (DFT) calculations to optimize the geometries, which were found to be consistent with the experimental data. This suggests that similar computational methods could be applied to analyze the molecular structure of the target compound .
Chemical Reactions Analysis
The furan-2-carboxamide moiety is a versatile functional group that can undergo various chemical reactions. The synthesis of related compounds often involves amide bond formation, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide. Additionally, the Suzuki-Miyaura cross-coupling reaction used to arylate the carboxamide indicates that the furan ring can be functionalized further, which could be relevant for the synthesis and reactions of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives can vary significantly depending on their molecular structure. For example, different crystal forms of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide exhibited varying biological properties despite having identical molecular structures. This highlights the importance of crystal habitus and suggests that the physical form of the target compound could influence its properties. Furthermore, the analgesic activity of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and related compounds indicates that the substitution pattern on the furan ring can significantly affect biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research has demonstrated various synthetic pathways and the reactivity of compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide. For example, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a structurally related compound, showcasing the potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Antimicrobial Applications
Popiołek et al. (2016) designed, synthesized, and evaluated the in vitro antimicrobial activity of new furan/thiophene-1,3-benzothiazin-4-one hybrids, highlighting the therapeutic potential of such compounds. Several synthesized compounds showed good activity against Gram-positive, Gram-negative bacteria, and yeasts, emphasizing the relevance of structural modifications in enhancing antimicrobial properties (Popiołek, Biernasiuk, & Malm, 2016).
Analytical and Bioimaging Applications
A study by Ravichandiran et al. (2020) on a phenoxazine-based fluorescent chemosensor, which includes structural elements similar to this compound, demonstrated its application for the discriminative detection of Cd2+ and CN− ions. This research underscores the potential for using structurally related compounds in bio-imaging and analytical applications, including live cell and zebrafish imaging, offering insights into the detection and analysis of environmental and biological samples (Ravichandiran et al., 2020).
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including protein tyrosine kinase (ptk) inhibitory activity . Therefore, it’s plausible that this compound may also target PTKs, which play crucial roles in cellular signal transduction pathways, regulating cellular functions such as proliferation, growth, and differentiation .
Mode of Action
Some furan derivatives have been reported to cause cytotoxicity in cancer cells through several apoptotic events, including the activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . These events occur alongside cell cycle arrest from the up-regulation of p53 and p21 . It’s possible that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide may exhibit a similar mode of action.
Biochemical Pathways
Furan derivatives have been reported to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that the compound may affect similar biochemical pathways.
Result of Action
Some furan derivatives have been reported to exert a potent suppressive effect on colorectal cancer cells . It’s possible that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGITVIBTPSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)



![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)